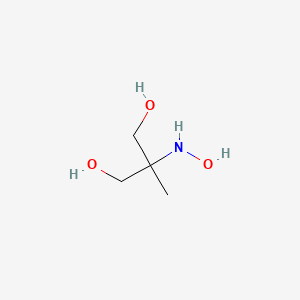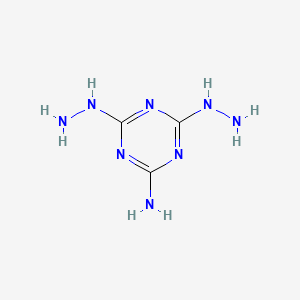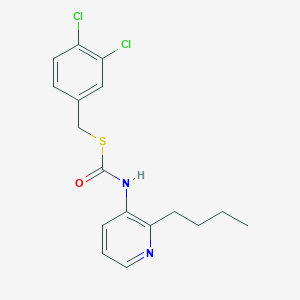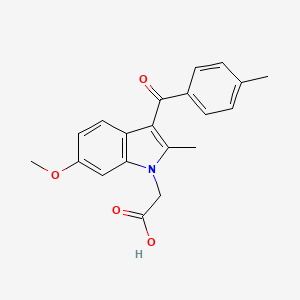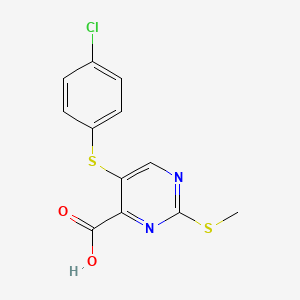
Bromo(trimethyl)arsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(trimethyl)arsanium bromide is a chemical compound with the molecular formula C3H9AsBr2. It is a quaternary ammonium salt where the central arsenic atom is bonded to three methyl groups and one bromine atom, with an additional bromine ion completing the structure. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromo(trimethyl)arsanium bromide can be synthesized through the reaction of trimethylarsine with bromine. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:
(CH3)3As+Br2→(CH3)3AsBr2
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and purity of the product. The use of automated systems for the addition of bromine and continuous monitoring of reaction parameters are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(trimethyl)arsanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction Reactions: The arsenic center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium iodide.
Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include compounds like trimethylarsine chloride or trimethylarsine iodide.
Oxidation Reactions: Products can include arsenic oxides or arsenic acids.
Reduction Reactions: Products may include trimethylarsine or other lower oxidation state arsenic compounds.
Applications De Recherche Scientifique
Bromo(trimethyl)arsanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It is particularly useful in the formation of carbon-arsenic bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including semiconductors and advanced materials.
Mécanisme D'action
The mechanism of action of bromo(trimethyl)arsanium bromide involves its ability to interact with various molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with thiol groups in proteins and enzymes.
Oxidative Stress: Generation of reactive oxygen species leading to oxidative damage in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethylammonium tribromide
- Trimethylphenylammonium bromide
- Tetramethylammonium bromide
Uniqueness
Bromo(trimethyl)arsanium bromide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to similar quaternary ammonium compounds
Propriétés
Numéro CAS |
31476-99-0 |
|---|---|
Formule moléculaire |
C3H9AsBr2 |
Poids moléculaire |
279.83 g/mol |
Nom IUPAC |
bromo(trimethyl)arsanium;bromide |
InChI |
InChI=1S/C3H9AsBr.BrH/c1-4(2,3)5;/h1-3H3;1H/q+1;/p-1 |
Clé InChI |
OOBIEQYGNVPMGN-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(C)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


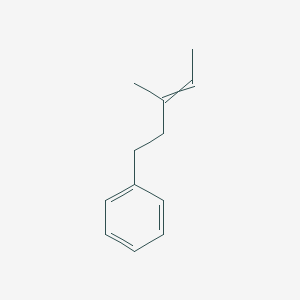
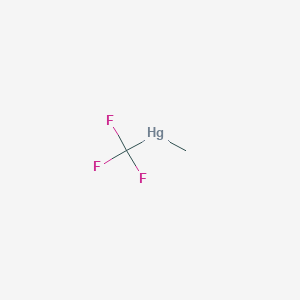
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
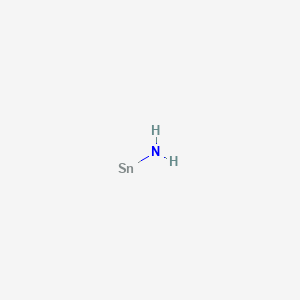
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
